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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on managing toxicities associated with ENMD-2076 tartrate in

animal models. The information is presented in a question-and-answer format for clarity and

ease of use.

Frequently Asked Questions (FAQs)
Q1: What is ENMD-2076 and what is its mechanism of action?

A1: ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor. Its primary

mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[1][2]

Additionally, it targets several tyrosine kinases involved in angiogenesis (the formation of new

blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and

Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual action on both cell proliferation

and blood vessel formation contributes to its anti-tumor activity.[1][2]

Q2: What are the most common toxicities observed with ENMD-2076 in animal models?

A2: Preclinical studies in rats and dogs have identified several key toxicities. Gastrointestinal

toxicities have been observed in both species. In rats, specific findings include liver function

abnormalities, bone marrow suppression, and changes in the adrenal cortex.[1] A unique

toxicity related to its anti-angiogenic mechanism, including dental discoloration and

abnormalities of the femoral growth plate, has also been reported in rats.[1] In mice, doses up
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to 200 mg/kg/day are generally well-tolerated, while higher doses (e.g., 400 mg/kg/day) have

been associated with weight loss and mortality.

Q3: Are the observed toxicities in animal models reversible?

A3: Yes, many of the changes observed in preclinical toxicology studies, such as dental and

femoral growth plate abnormalities in rats, have been reported to be reversible after a recovery

period.[1]

Q4: What toxicities have been reported in human clinical trials, and how do they compare to

animal models?

A4: In human clinical trials, the most commonly reported drug-related adverse events include

hypertension, fatigue, nausea/vomiting, and diarrhea.[3][4] Grade 3/4 events have included

hypertension and neutropenia.[1][3] These toxicities, particularly gastrointestinal issues and

bone marrow suppression (neutropenia), align with the findings in animal models.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with

ENMD-2076.

Issue 1: Unexpected weight loss or signs of morbidity in treated animals.

Question: My mice/rats are losing significant body weight (>15%) and appear lethargic after

ENMD-2076 administration. What should I do?

Answer:

Confirm Dosing: Immediately double-check your dose calculations and administration

volume. Doses of 100-200 mg/kg daily have been reported as well-tolerated in mice used

in xenograft studies. However, a dose of 200 mg/kg twice daily (400 mg/kg total) was

associated with weight loss and mortality.

Monitor Food and Water Intake: Quantify daily food and water consumption to determine if

anorexia is a contributing factor.
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Assess for Gastrointestinal Toxicity: Check for signs of diarrhea or dehydration. Provide

supportive care as needed, such as subcutaneous fluids (e.g., sterile saline) to prevent

dehydration. Consult with your institution's veterinary staff for appropriate supportive care

protocols.

Consider Dose Reduction or Interruption: If significant weight loss persists, consider

reducing the dose or temporarily interrupting treatment until the animal recovers.

Evaluate for Tumor Burden: In tumor-bearing models, rapid tumor regression can

sometimes lead to systemic effects. Monitor tumor size and overall animal health closely.

Issue 2: Suspected Liver Toxicity.

Question: Based on preclinical data, I am concerned about potential liver toxicity in my rat

study. How can I monitor for this?

Answer:

Baseline Blood Collection: Collect a baseline blood sample before initiating treatment to

establish normal liver enzyme levels for each animal.

Regular Blood Monitoring: Collect blood samples (e.g., via tail vein or saphenous vein) at

regular intervals during the study (e.g., weekly or bi-weekly).

Key Biomarkers: Analyze plasma or serum for key liver function enzymes, including

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1]

Histopathology: At the end of the study, or if an animal is euthanized due to morbidity,

collect liver tissue for histopathological analysis to assess for any cellular damage.

Issue 3: Potential for Bone Marrow Suppression.

Question: My protocol involves long-term administration of ENMD-2076. How should I

monitor for bone marrow suppression?

Answer:
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Complete Blood Counts (CBCs): The most effective way to monitor for bone marrow

suppression is by performing regular CBCs.

Sampling Schedule: Collect whole blood samples (using an anticoagulant such as EDTA)

at baseline and at regular intervals throughout the study.

Key Parameters: Pay close attention to neutrophil counts (for neutropenia), platelet counts

(for thrombocytopenia), and red blood cell counts/hemoglobin/hematocrit (for anemia).

Management: If significant cytopenias are observed, consider dose reduction or

interruption. In cases of severe neutropenia, the risk of infection increases. Ensure aseptic

handling and housing conditions.

Data Presentation
Table 1: Summary of Preclinical Toxicities of ENMD-2076

Species Observed Toxicities Reference

Rat

Gastrointestinal toxicities, Liver

function test abnormalities,

Bone marrow suppression,

Adrenal cortical changes,

Reversible dental

discoloration, Reversible

femoral growth plate

abnormalities.

[1]

Dog

Gastrointestinal toxicities. No

cardiovascular or respiratory

safety signals were reported.

[1]

Mouse

Generally well-tolerated at

doses up to 200 mg/kg/day.

Weight loss and mortality were

observed at 400 mg/kg/day.

Experimental Protocols
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Protocol 1: Monitoring for Hematological Toxicity in Mice

Blood Collection:

Collect 50-100 µL of blood from the saphenous or facial vein into a tube containing EDTA

to prevent clotting.

Perform blood draws at baseline (prior to first dose) and then weekly for the duration of the

study.

Complete Blood Count (CBC) Analysis:

Use an automated hematology analyzer calibrated for mouse blood to determine counts of

white blood cells (with differential), red blood cells, and platelets.

Data Evaluation:

Compare treatment group values to the vehicle control group and to baseline values for

each animal.

Pay close attention to the absolute neutrophil count (ANC).

Protocol 2: Assessment of Liver Function in Rats

Blood Collection:

Collect approximately 200-300 µL of blood from the tail vein into a serum separator tube.

Collect samples at baseline and at pre-determined time points (e.g., every 2 weeks) during

the study.

Serum Preparation:

Allow blood to clot at room temperature for 30 minutes.

Centrifuge at 2,000 x g for 10 minutes.

Collect the serum (supernatant) into a clean microfuge tube.
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Biochemical Analysis:

Use a clinical chemistry analyzer to measure the levels of ALT and AST in the serum

samples.

Data Analysis:

Analyze for statistically significant increases in ALT and AST levels in the ENMD-2076

treated groups compared to the vehicle control group.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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